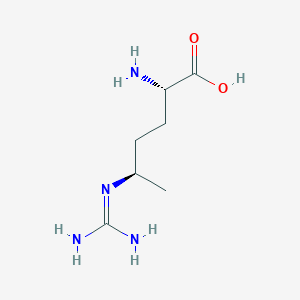

(5R)-5-methyl-L-arginine

Description

Defining (5R)-5-methyl-L-arginine within the Non-Proteinogenic Amino Acid Landscape

This compound is classified as a non-proteinogenic amino acid. nih.govwikipedia.org This means that, unlike the 22 standard proteinogenic amino acids, it is not directly encoded by the genetic code for incorporation into proteins during translation. wikipedia.orgfrontiersin.org Non-proteinogenic amino acids are a diverse group of molecules that play crucial roles in various biological processes, including as intermediates in metabolic pathways, components of bacterial cell walls, and even as neurotransmitters and toxins. wikipedia.org

The defining feature of this compound is the addition of a methyl group to the delta-nitrogen atom of the L-arginine side chain. nih.gov This seemingly minor modification has profound implications for its chemical properties and biological activity. While over 140 non-proteinogenic amino acids occur naturally, many more can be synthesized in the laboratory, expanding the toolkit for chemical biologists to probe and manipulate biological systems. wikipedia.org The study of such modified amino acids is crucial for understanding post-translational modifications, where proteins are chemically altered after their synthesis, greatly expanding their functional diversity. tandfonline.comrsc.org

| Property | Value |

| IUPAC Name | (2S)-2-amino-5-[carbamimidoyl(methyl)amino]pentanoic acid |

| Molecular Formula | C7H16N4O2 |

| Molecular Weight | 188.23 g/mol |

| Synonyms | delta-N-methylarginine, N(5)-methyl-L-arginine |

Table 1: Chemical Properties of this compound. This table summarizes key chemical identifiers and properties of the compound. nih.gov

Stereochemical Significance and Biological Implications of the (5R) Configuration

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is of paramount importance in biological systems. womengovtcollegevisakha.ac.in The designation "(5R)" in this compound refers to the specific configuration at the 5th carbon atom of the arginine side chain. This precise spatial arrangement is critical for its recognition and interaction with enzymes and other biomolecules.

The biological activity of a molecule is often dictated by its specific stereoisomer. aimspress.com In the context of drug development and molecular biology, even subtle changes in stereochemistry can lead to dramatic differences in efficacy and function. For instance, in the synthesis of some bioactive compounds, achieving the correct stereochemistry, such as a 3R, 5R configuration, is essential for their inhibitory activity, while other stereoisomers may be inactive. mdpi.com The specific (5R) configuration of 5-methyl-L-arginine will therefore determine its unique biological role and how it is processed within a cell.

Historical Context and Current Research Trajectories in Methylated Arginine Sciences

The study of arginine methylation as a post-translational modification has a rich history. The methylation of arginine residues in proteins was first discovered in 1967 in calf thymus histones. rsc.org Early research was hampered by a lack of sensitive detection methods, with fewer than 20 methylated arginine sites identified in the first few decades. tandfonline.com A significant breakthrough came in the early 2000s with the development of large-scale enzymatic assays and advanced mass spectrometry techniques, which greatly accelerated the identification of arginine-methylated proteins. tandfonline.comtandfonline.com

Today, research into methylated arginines is a burgeoning field. It is now understood that arginine methylation is a widespread and abundant post-translational modification in eukaryotic cells, regulating a vast array of cellular processes including gene expression, DNA damage repair, RNA splicing, and signal transduction. rsc.orgrsc.org Current research is focused on several key areas:

Illuminating the roles of protein arginine methyltransferases (PRMTs) , the enzymes that catalyze arginine methylation, in various diseases, particularly cancer, where they are often overexpressed. rsc.orgrsc.org

Developing chemical probes and inhibitors for PRMTs to better understand their biological functions and as potential therapeutic agents. rsc.orgrsc.org

Understanding the distinct biological consequences of different methylation states , such as monomethylation, symmetric dimethylation (SDMA), and asymmetric dimethylation (ADMA). frontiersin.org

Investigating the role of arginine methylation in liquid-liquid phase separation (LLPS) , a process crucial for the formation of membraneless organelles. frontiersin.org

Recent studies have highlighted that while ADMA is often the most abundant form of methylated arginine in cells, a greater number of monomethylated arginine (MMA) sites are being identified, suggesting distinct functional roles for each methylation state. rsc.orgnih.gov The continued exploration of specific methylated arginine derivatives like this compound is crucial for a deeper understanding of these complex regulatory mechanisms.

| Methylation State | Description |

| Monomethylarginine (MMA) | A single methyl group is added to a terminal nitrogen atom of the guanidino group. |

| Asymmetric Dimethylarginine (ADMA) | Two methyl groups are added to the same terminal nitrogen atom of the guanidino group. |

| Symmetric Dimethylarginine (SDMA) | One methyl group is added to each of the two terminal nitrogen atoms of the guanidino group. |

Table 2: Types of Arginine Methylation. This table outlines the different forms of arginine methylation found in proteins. biorxiv.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H16N4O2 |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

(2S,5R)-2-amino-5-(diaminomethylideneamino)hexanoic acid |

InChI |

InChI=1S/C7H16N4O2/c1-4(11-7(9)10)2-3-5(8)6(12)13/h4-5H,2-3,8H2,1H3,(H,12,13)(H4,9,10,11)/t4-,5+/m1/s1 |

InChI Key |

AATIXZODJZMQQA-UHNVWZDZSA-N |

Isomeric SMILES |

C[C@H](CC[C@@H](C(=O)O)N)N=C(N)N |

Canonical SMILES |

CC(CCC(C(=O)O)N)N=C(N)N |

Origin of Product |

United States |

Biosynthesis, Enzymatic Catalysis, and Metabolic Pathways of Methylated Arginine Species

Protein Arginine Methyltransferase (PRMT) Enzyme Families and Their Catalytic Diversity

The PRMT family of enzymes is responsible for the methylation of arginine residues on both histone and non-histone proteins. frontiersin.orgresearchgate.net In humans, this family consists of nine members that are broadly classified based on their catalytic activity. frontiersin.orgresearchgate.net This classification is determined by the type of methylated arginine they produce. frontiersin.org

Classification of PRMTs: Type I, Type II (e.g., PRMT5, PRMT9), and Type III (e.g., PRMT7)

PRMTs are categorized into three main types based on the methylation marks they deposit on arginine residues. nih.gov

Type I PRMTs catalyze the formation of ω-NG-monomethylarginine (MMA) and subsequently asymmetrically dimethylate this residue to form asymmetric dimethylarginine (ADMA). frontiersin.orgnih.gov This group includes PRMT1, PRMT2, PRMT3, PRMT4 (also known as CARM1), PRMT6, and PRMT8. nih.govnih.gov PRMT1 is the predominant Type I enzyme, responsible for the majority of ADMA formation in cells. nih.govtandfonline.com

Type II PRMTs also produce MMA as an intermediate but then symmetrically dimethylate it to yield symmetric dimethylarginine (SDMA). frontiersin.orgnih.gov This category is composed of PRMT5 and PRMT9. researchgate.netnih.gov

Type III PRMTs , with PRMT7 as the sole member in humans, are unique in that they only catalyze the formation of MMA. nih.govwikipedia.orgnih.gov

| PRMT Type | Enzymes | Catalytic Activity | Final Product(s) |

|---|---|---|---|

| Type I | PRMT1, PRMT2, PRMT3, PRMT4 (CARM1), PRMT6, PRMT8 | Monomethylation and Asymmetric Dimethylation | ω-NG-monomethylarginine (MMA), Asymmetric ω-NG,NG-dimethylarginine (ADMA) |

| Type II | PRMT5, PRMT9 | Monomethylation and Symmetric Dimethylation | ω-NG-monomethylarginine (MMA), Symmetric ω-NG,N'G-dimethylarginine (SDMA) |

| Type III | PRMT7 | Monomethylation only | ω-NG-monomethylarginine (MMA) |

Stereospecificity and Regiospecificity in Arginine Methylation Reactions

The different types of PRMTs exhibit distinct stereospecificity and regiospecificity in their catalytic reactions. This specificity is crucial for the diverse biological outcomes of arginine methylation. Type I and Type II PRMTs both initiate methylation on one of the terminal (ω) guanidino nitrogen atoms to form MMA. researchgate.net The subsequent step differentiates them: Type I enzymes add a second methyl group to the same nitrogen atom, resulting in ADMA, while Type II enzymes add the second methyl group to the other terminal nitrogen atom, leading to SDMA. embopress.org

The structural basis for this specificity lies within the active site of the enzymes. For instance, studies on PRMT5 have identified a key phenylalanine residue in the active site that is a critical determinant of the type of methylation it performs. bohrium.com PRMT7, as a Type III enzyme, is strictly a monomethyltransferase, indicating a structural constraint that prevents the addition of a second methyl group. nih.govnih.gov

Molecular Mechanisms of PRMT Activity and Substrate Recognition

PRMTs utilize a sequential ternary complex mechanism for catalysis, where both the methyl donor, S-adenosyl-L-methionine (SAM), and the arginine-containing substrate must bind to the enzyme's active site to form a trimolecular complex. nih.gov The methyl transfer occurs via an S_N2 reaction, with a guanidino nitrogen atom acting as the nucleophile attacking the methyl carbon of SAM. nih.gov

Substrate recognition by PRMTs is a complex process influenced by several factors. researchgate.net While many PRMTs, such as PRMT1 and PRMT5, recognize and methylate arginine residues within glycine- and arginine-rich (GAR or RGG/RG) motifs, this is not a universal rule. nsf.govacs.org For example, PRMT1 is also known to methylate Arg3 of histone H4, which is not located in a GAR-rich region. acs.org Furthermore, mammalian PRMT7 displays a preference for RXR motifs surrounded by basic amino acids. nsf.gov

The specificity of PRMTs is also governed by their interaction with other proteins. genetics.ac.cn These protein-protein interactions can guide the enzyme to specific substrates and cellular locations. frontiersin.orggenetics.ac.cn For instance, the hSWI/SNF chromatin remodeling complex interacts with PRMT5, enhancing its methyltransferase activity towards histone substrates. frontiersin.org Dimerization is another conserved feature among PRMTs that is essential for their methyltransferase activity, as it facilitates the binding of SAM. genetics.ac.cnmdpi.com

Regulation of PRMT Expression and Post-Translational Modulation of PRMTs

The expression and activity of PRMTs are tightly regulated at multiple levels to ensure precise control of arginine methylation. frontiersin.org

Transcriptional and Post-Transcriptional Regulation: PRMT gene expression is controlled by various transcription factors. For example, factors like STAT6 and NF-κB regulate the transcription of PRMT1. frontiersin.org Furthermore, alternative splicing of PRMT transcripts generates multiple protein isoforms, some of which exhibit distinct substrate specificities and subcellular localizations. frontiersin.orgmdpi.com

Post-Translational Modifications (PTMs): PRMTs themselves are subject to various PTMs, including phosphorylation, methylation, and ubiquitination, which can modulate their activity, stability, and interactions with other proteins. researchgate.netnih.gov For example, phosphorylation of PRMT5 can alter its subcellular localization and interaction with other proteins. nih.gov Automethylation, where a PRMT methylates itself, can also act as a regulatory mechanism, as seen with PRMT8, where it negatively regulates its own activity. nih.gov

Interaction with Regulatory Proteins: The activity of PRMTs can be modulated through interactions with non-substrate proteins. For instance, the binding of BTG1 and BTG2 proteins to PRMT1 enhances its enzymatic activity. mdpi.com Conversely, other proteins can inhibit PRMT activity. mdpi.com

Interplay of Methylated Arginine Metabolism with Canonical L-Arginine Pathways

The metabolism of methylated arginines is intricately linked with the broader pathways of L-arginine metabolism. After methylated proteins are degraded through proteolysis, free methylated arginine species, such as MMA, ADMA, and SDMA, are released into the cytoplasm. oup.comresearchgate.netnih.gov These free molecules can then influence other arginine-dependent pathways.

Relationship with Nitric Oxide Synthase (NOS) Pathways

A significant point of intersection between methylated arginine and canonical L-arginine metabolism is the regulation of nitric oxide (NO) synthesis. oup.com Nitric oxide synthases (NOS) are a family of enzymes that utilize L-arginine as a substrate to produce NO, a critical signaling molecule involved in various physiological processes, including vasodilation. oup.comresearchgate.net

Crosstalk with Arginase Activity and Urea (B33335) Cycle Components

The metabolic pathways of N-methylated arginines are intricately linked with arginase activity and the urea cycle, primarily through competition for their common substrate, L-arginine, and by influencing enzyme expression and activity. Arginase and Nitric Oxide Synthase (NOS) are two key enzymes that compete for L-arginine. benthamopen.com Arginase converts L-arginine to L-ornithine and urea, a crucial step in the urea cycle, while NOS produces nitric oxide (NO) and L-citrulline. benthamopen.comresearchgate.net

Elevated levels of the NOS inhibitor ADMA can shift L-arginine metabolism away from NO production and towards the arginase pathway. nih.govmdpi.com This shift has several metabolic consequences:

Substrate Competition: By inhibiting NOS, ADMA indirectly increases the availability of L-arginine for arginase. nih.gov Conversely, elevated arginase activity can deplete the L-arginine pool available for NOS, reducing NO synthesis. nih.govbiorxiv.org This competition is a critical regulatory node in cellular metabolism. nih.gov

Increased Urea Cycle Intermediates: Increased arginase activity leads to higher production of L-ornithine and urea. biorxiv.orgfrontiersin.org L-ornithine is a precursor for the synthesis of polyamines, which are involved in cell growth and proliferation. frontiersin.org Studies in conditions like rheumatoid arthritis have shown that elevated plasma ADMA and SDMA levels are correlated with a significant increase in arginase activity and higher plasma concentrations of L-ornithine. biorxiv.orgfrontiersin.org

Regulation of Arginase Expression: While ADMA is primarily known as a NOS inhibitor, some studies suggest it can also influence arginase activity directly or indirectly. For instance, in a murine model, administration of ADMA was associated with increased arginase activity in lung tissue, which was not due to increased expression of the arginase protein. nih.gov This suggests a post-translational or allosteric regulatory mechanism. nih.gov One proposed mechanism is that by inhibiting NOS, ADMA reduces the production of N-hydroxy-L-arginine (NOHA), an intermediate in NO synthesis that is a potent inhibitor of arginase. nih.gov

The interaction between methylated arginines and the arginase pathway is particularly relevant in cardiovascular and inflammatory diseases where these pathways are often dysregulated. oup.combiorxiv.orgfrontiersin.org

Table 1: Impact of N-Methylated Arginines on Arginase Pathway Components

| Methylated Arginine Species | Effect on Arginase Activity | Effect on L-Ornithine Levels | Associated Conditions |

| ADMA | Associated with increased activity. nih.govfrontiersin.org | Associated with elevated levels. frontiersin.org | Rheumatoid Arthritis, Psoriatic Arthritis, Cardiovascular Disease. biorxiv.orgfrontiersin.org |

| SDMA | Associated with increased activity. biorxiv.orgfrontiersin.org | Associated with elevated levels. frontiersin.org | Rheumatoid Arthritis, Psoriatic Arthritis, Cardiovascular Disease. biorxiv.orgfrontiersin.org |

Integration into Broader Cellular Metabolic Networks

The metabolism of methylated arginines is not an isolated pathway but is deeply integrated with broader cellular metabolic networks, including energy, glucose, and lipid metabolism. This integration is largely mediated by the PRMT enzymes that produce methylated arginine residues on a wide array of proteins, thereby regulating their function. researchgate.netchapman.edu

Energy Metabolism: Arginine methylation is emerging as a key post-translational modification that helps regulate energy homeostasis. chapman.edu PRMTs can modulate the activity of key metabolic regulators. For example, PRMT5 has been shown to coactivate CREB-dependent transcription in the liver, enhancing the gluconeogenic program during fasting by modifying histones on the promoters of genes like PEPCK and G6Pase. nih.gov PRMT7 deficiency in mice has been linked to reduced expression of PGC-1α, a master regulator of mitochondrial biogenesis, leading to decreased oxidative metabolism and exercise endurance. researchgate.net

Glucose Metabolism: PRMTs play a role in regulating hepatic glucose metabolism. researchgate.net PRMT1, for instance, promotes hyperglycemia by methylating the transcription factor FOXO1, which increases its nuclear retention and transcriptional activity. mdpi.com The methylation of SIRT7, a deacetylase involved in metabolic regulation, by PRMT6 can modulate mitochondrial biogenesis in response to glucose availability. ulisboa.pt

Lipid and Adipose Tissue Metabolism: Arginine methylation is important for adipocyte differentiation and lipid metabolism. researchgate.net PRMT1 is highly expressed in white adipose tissue and its depletion can lead to reduced fat mass. researchgate.net PRMT4 and PRMT5 are also involved in regulating adipogenic gene transcription and differentiation. researchgate.net Furthermore, PRMT1 has been implicated in regulating fatty acid metabolic pathways in the context of hepatocellular carcinoma. mdpi.com

One-Carbon Metabolism: The synthesis of methylated arginines is directly linked to one-carbon metabolism through its reliance on S-adenosylmethionine (SAM) as the methyl group donor. frontiersin.orgsemanticscholar.org The availability of methionine, which is converted to SAM, can therefore directly impact the rate of protein arginine methylation. semanticscholar.org This connects arginine methylation to the folate and methionine cycles, which are central to cellular biosynthesis and epigenetic regulation.

Functional Roles and Molecular Mechanisms of Arginine Methylation in Biological Systems

Arginine Methylation as a Key Post-Translational Modification

Arginine methylation is a widespread and crucial post-translational modification (PTM) in eukaryotic organisms, influencing a vast array of cellular processes. frontiersin.orgbohrium.com This modification involves the transfer of a methyl group from the donor molecule S-adenosylmethionine (SAM) to the guanidino nitrogen atoms of arginine residues within proteins. dovepress.commdpi.com The reaction is catalyzed by a family of enzymes known as Protein Arginine Methyltransferases (PRMTs). frontiersin.orgfrontiersin.org In mammals, there are nine identified PRMTs that catalyze three main types of arginine methylation: ω-NG-monomethylarginine (MMA), ω-NG,NG-asymmetric dimethylarginine (ADMA), and ω-NG,N'G-symmetric dimethylarginine (SDMA). frontiersin.orgfrontiersin.org

The addition of a methyl group to arginine is a subtle but impactful change. It increases the bulkiness and hydrophobicity of the arginine side chain and removes a potential hydrogen bond donor, all while preserving the positive charge of the residue at physiological pH. frontiersin.orgmdpi.comnih.gov These alterations can profoundly affect the structure and function of the modified protein. bohrium.com Consequently, arginine methylation plays a regulatory role in numerous fundamental cellular activities, including signal transduction, RNA processing, DNA repair, and the regulation of gene expression. frontiersin.orgbohrium.com Its dysregulation has been linked to several human diseases, highlighting its importance in maintaining cellular homeostasis. frontiersin.org

Table 1: Types of Protein Arginine Methyltransferases (PRMTs) and Their Catalytic Activity

| PRMT Type | Enzymes | Products | Primary Cellular Role |

|---|---|---|---|

| Type I | PRMT1, PRMT2, PRMT3, PRMT4 (CARM1), PRMT6, PRMT8 | MMA, ADMA | Transcriptional activation, RNA processing |

| Type II | PRMT5, PRMT9 | MMA, SDMA | Transcriptional repression, spliceosome assembly |

| Type III | PRMT7 | MMA | Various, including DNA damage response |

Arginine methylation significantly influences the landscape of protein-protein interactions. mdpi.com This modification can either create or block docking sites for other proteins, thereby modulating the assembly and disassembly of protein complexes. frontiersin.orgnih.gov A primary mechanism by which methylated arginine residues mediate these interactions is through their recognition by "reader" domains, most notably the Tudor domain. mdpi.comnih.gov Tudor domains contain an "aromatic cage" formed by conserved aromatic amino acid residues that specifically bind to methylarginine (B15510414) through cation-π and π-π stacking interactions. frontiersin.org

This reader-mediated interaction is crucial for various cellular functions. For instance, the survival of motor neurons (SMN) protein contains a Tudor domain that recognizes methylated arginine residues on other proteins, a process vital for the assembly of spliceosomal small nuclear ribonucleoproteins (snRNPs). mdpi.com Beyond creating docking sites, arginine methylation can also directly regulate protein interactions by altering the physicochemical properties of the protein surface. frontiersin.org For example, the methylation of pyruvate (B1213749) kinase M2 (PKM2) by PRMT4/CARM1 promotes the enzyme's tetramerization, which significantly enhances its kinase activity. frontiersin.orgfrontiersin.org Conversely, methylation can also disrupt interactions by introducing steric hindrance or removing a critical hydrogen bond donor. frontiersin.org

The effect of arginine methylation on protein-nucleic acid binding can be either positive or negative. frontiersin.orgfrontiersin.org For example, the methylation of the Fragile X Messenger Ribonucleoprotein (FMRP) at its RGG motif by PRMT1 reduces its ability to bind RNA. frontiersin.org Similarly, methylation of the Cellular Nucleic Acid Binding Protein (CNBP) has been shown to impede its RNA binding activity. nih.govresearchgate.net In contrast, the arginine methylation of METTL14, an RNA m6A methyltransferase, enhances its interaction with RNA substrates. frontiersin.org In the context of DNA binding, methylation of histone core regions, such as H3R42, can weaken histone-DNA interactions, which may facilitate the passage of RNA polymerase II during transcription. nih.govwikipedia.org

Arginine methylation is a key regulator of protein stability, subcellular localization, and conformation. mdpi.comoup.com The modification can influence protein stability by affecting interactions with the ubiquitination machinery. For instance, CARM1-mediated methylation of the histone demethylase LSD1 promotes the binding of the deubiquitinase USP7, leading to LSD1's deubiquitination and stabilization. frontiersin.org

Subcellular localization, particularly the nucleocytoplasmic shuttling of proteins, is also tightly controlled by arginine methylation. nih.gov The methylation of RGG motifs in RNA-binding proteins like hnRNP A2 is known to promote their nuclear localization. nih.gov In the case of the oncoprotein splicing factor SF2/ASF, methylation of specific arginine residues controls its distribution between the nucleus and the cytoplasm, which in turn dictates its function in processes like alternative splicing. nih.gov Methylation can also lead to cytoplasmic mislocalization, as seen with the FUS protein in certain neurodegenerative diseases, where methylation prevents its interaction with the transportin protein required for nuclear import. mdpi.com Furthermore, by altering intramolecular interactions, arginine methylation can induce conformational changes that modulate a protein's activity or its ability to interact with other molecules. mdpi.com

Influence on Protein-Nucleic Acid Recognition and Binding

Epigenetic Regulation through Histone Arginine Methylation

Histone arginine methylation is a fundamental epigenetic mark that plays a critical role in regulating gene expression. bohrium.comspandidos-publications.com This modification occurs primarily on the N-terminal tails of histones, which are unstructured regions projecting from the nucleosome core. nih.gov Along with other PTMs like acetylation and lysine (B10760008) methylation, arginine methylation contributes to the "histone code," a complex signaling network that dictates chromatin structure and function. nih.gov The enzymes responsible, PRMTs, act as epigenetic "writers," depositing methyl marks on specific arginine residues of histones H3 and H4. thermofisher.com

The functional outcome of histone arginine methylation—whether it leads to transcriptional activation or repression—is context-dependent, relying on the specific arginine residue modified and the type of methylation (asymmetric or symmetric). nih.govnih.gov For instance, asymmetric dimethylation of histone H3 at arginine 17 (H3R17me2a) by CARM1 is a well-established mark of transcriptional activation. frontiersin.orgembopress.org Conversely, symmetric dimethylation of H4R3 (H4R3me2s) by PRMT5 is generally associated with transcriptional repression. nih.gov

Table 2: Key Histone Arginine Methylation Marks and Their Functions

| Histone Mark | Enzyme | Associated Function | Reference |

|---|---|---|---|

| H4R3me2a | PRMT1 | Transcriptional Activation | nih.govnih.gov |

| H3R17me2a | CARM1 (PRMT4) | Transcriptional Activation | frontiersin.orgembopress.org |

| H3R2me2s | PRMT5 | Transcriptional Repression | thermofisher.com |

| H4R3me2s | PRMT5 | Transcriptional Repression | nih.govthermofisher.com |

| H3R26me2a | CARM1 (PRMT4) | Transcriptional Activation | nih.gov |

| H3R8me2a | PRMT2 | Transcriptional Repression | thermofisher.com |

Histone arginine methylation directly influences the physical structure of chromatin, affecting its condensation state and accessibility to the transcriptional machinery. bohrium.comnih.gov The addition of methyl groups can alter the charge distribution and steric properties of the histone tails, which in turn affects internucleosomal interactions and the binding of chromatin-associated proteins. portlandpress.com

Marks associated with transcriptional activation, such as the asymmetrical dimethylation of H4R3, contribute to establishing and maintaining a more open and accessible euchromatin structure. nih.govportlandpress.com This relaxed chromatin state facilitates the binding of transcription factors and RNA polymerase to DNA. wikipedia.org Conversely, repressive marks can promote a more condensed and inaccessible heterochromatin state. wikipedia.org Furthermore, arginine methylation can influence chromatin structure indirectly by affecting histone-DNA interactions. For example, methylation within the histone core, such as at H3R42, can decrease the stability of the nucleosome, potentially making the DNA template more accessible. wikipedia.org

Histone arginine methylation is a dual-edged sword in the regulation of gene transcription, capable of both activating and repressing gene expression. bohrium.comnih.gov The specific outcome depends on the site and type of methylation, which dictates the recruitment of different effector proteins. portlandpress.com

Transcriptional Activation: Activating marks, such as H3R17me2a and H4R3me2a, are often found at the promoters and enhancers of active genes. frontiersin.orgnih.gov These marks are deposited by coactivator enzymes like CARM1 and PRMT1, which are recruited to gene promoters by transcription factors. nih.govembopress.org For instance, during estrogen receptor-regulated gene expression, CARM1 is recruited to the target gene promoter, leading to a dramatic increase in H3R17 methylation, which is coincident with transcriptional activation. embopress.org Arginine methylation can also work in concert with other activating modifications. The methylation of H4R3 by PRMT1, for example, facilitates the subsequent acetylation of histone H4 tails, another key event in transcriptional activation. nih.govportlandpress.com

Transcriptional Repression: Repressive marks, such as H3R8me2s and H4R3me2s, are catalyzed primarily by PRMT5. nih.govthermofisher.com PRMT5 often acts as a corepressor, and its methylation activity is associated with silenced genes. nih.gov The mechanism of repression can involve the recruitment of other repressive complexes or the direct inhibition of activating processes. For example, methylation of H3R2 by PRMT6 can negatively control the deposition of H3K4 trimethylation, a potent activation mark. nih.gov Thus, through the precise placement of different methyl marks, histone arginine methylation provides a sophisticated layer of control over the transcriptional landscape of the cell. mdpi.com

Synergy with Other Histone Modifications and DNA Methylation

Arginine methylation of histones does not occur in isolation but rather engages in complex crosstalk with other epigenetic modifications, such as histone acetylation and DNA methylation, to fine-tune gene expression. nih.govportlandpress.com

One of the well-documented examples of this synergy is the relationship between arginine methylation and histone acetylation. nih.gov For instance, the methylation of histone H4 at arginine 3 (H4R3) by PRMT1 enhances the subsequent acetylation of the histone H4 tail by the acetyltransferase p300. nih.gov This sequence of modifications is crucial for the transcriptional activation mediated by nuclear receptors. nih.gov Similarly, the methylation of histone H3 at arginine 26 (H3R26) by CARM1 (PRMT4) is stimulated by the acetylation of histone H3 at lysine 27 (H3K27). oup.com This interplay forms a negative feedback loop, where H3K27 acetylation initially recruits the Super Elongation Complex (SEC) to promote transcription, but the subsequent H3R26 methylation can abrogate this recruitment. oup.com

Arginine methylation also influences and is influenced by DNA methylation. The protein arginine methyltransferase PRMT6, which asymmetrically dimethylates histone H3 at arginine 2 (H3R2me2a), has been shown to negatively regulate DNA methylation. nih.gov Overexpression of PRMT6 can lead to global DNA hypomethylation in cancer by impairing the chromatin association of UHRF1, an essential factor for the maintenance of DNA methylation by DNMT1. nih.gov The elevated levels of H3R2me2a appear to inhibit the interaction between UHRF1 and histone H3, leading to passive DNA demethylation. nih.gov

The interplay between different histone modifications is intricate. For example, the methylation of H3R2 by PRMT6 can prevent the di- and tri-methylation of histone H3 at lysine 4 (H3K4) by the Set1/MLL complex, a mark typically associated with active transcription. nih.gov This antagonistic relationship highlights how specific combinations of modifications can dictate the transcriptional state of a gene. Furthermore, N-terminal acetylation of histone H4 has been identified as a regulator of H4R3 methylation, where a lack of H4 N-alpha acetyltransferase activity leads to increased H4R3me2a deposition. plos.org

This intricate network of interactions underscores the concept of a "histone code," where the combination of different modifications dictates specific downstream biological outcomes. portlandpress.com

Control of RNA Metabolism and Splicing Processes

Arginine methylation plays a pivotal role in regulating various aspects of RNA metabolism, most notably pre-mRNA splicing. biorxiv.orgcas.cnnih.gov This regulation is achieved through the methylation of key proteins involved in the splicing machinery and other RNA-binding proteins (RBPs). oup.commdpi.comnih.gov

Methylation of Spliceosomal Components and RNA Binding Proteins

The spliceosome, the large ribonucleoprotein complex responsible for splicing, is a major target of arginine methylation. nih.govresearchgate.net Several core components of the spliceosome, including the Sm proteins (SmB, SmD1, and SmD3), are symmetrically dimethylated by PRMT5. nih.govaai.org This methylation is crucial for the proper assembly of small nuclear ribonucleoproteins (snRNPs), which are the building blocks of the spliceosome. nih.govpnas.org The methylation of Sm proteins increases their affinity for the Survival of Motor Neuron (SMN) complex, a key player in snRNP biogenesis. nih.gov

Beyond the core spliceosomal machinery, a multitude of other RNA-binding proteins are also subject to arginine methylation. cas.cnoup.com These proteins often contain glycine- and arginine-rich (GAR) motifs, which are common targets for PRMTs. biologists.com For example, the SR protein SF2/ASF (also known as SRSF1), a key regulator of both constitutive and alternative splicing, is methylated on arginine residues. nih.govnih.gov This modification influences its nucleocytoplasmic distribution, which in turn affects its function in splicing regulation. nih.gov Similarly, the yeast SR-/hnRNP-like protein Npl3 requires arginine methylation by Hmt1 for the efficient splicing of introns with non-consensus splice sites. nih.gov This methylation promotes the optimal association of Npl3 with the U1 snRNP. nih.gov

Systematic studies have revealed that RNA-binding proteins are highly enriched in the interactomes of PRMTs, indicating extensive regulation of RNA metabolism by arginine methylation. cas.cn Inhibition of PRMT activity leads to global alterations in splicing, highlighting the widespread importance of this modification in maintaining splicing fidelity. biorxiv.orgcas.cn

Regulation of Alternative Splicing Events

Arginine methylation is a key regulator of alternative splicing, a process that allows for the generation of multiple protein isoforms from a single gene. mdpi.comnih.govbohrium.com By modifying the activity and interactions of splicing factors, PRMTs can influence the choice of splice sites. mdpi.com

For instance, PRMT5-mediated methylation of splicing factors has been shown to be a master regulator of splicing. mdpi.com In Arabidopsis, the methylation of the spliceosome component SM-LIKE PROTEIN 4 (LSM4) by PRMT5 antagonistically affects alternative splicing in response to biotic and abiotic stress. nih.govoup.com Increased methylation of LSM4 is necessary for abiotic stress tolerance, while decreased methylation enhances resistance to bacterial infection, demonstrating how this modification can fine-tune splicing outcomes in a context-dependent manner. nih.govbiorxiv.org

In human cells, PRMTs such as PRMT1, PRMT4 (CARM1), and PRMT9 are all implicated in the regulation of alternative splicing through the methylation of various splicing factors. mdpi.com The oncoprotein SF2/ASF's ability to regulate alternative splicing is influenced by its arginine methylation status, which affects its subcellular localization. nih.gov Furthermore, in the rice blast fungus Magnaporthe oryzae, the arginine methyltransferase MoHMT1 is required for the correct alternative splicing of numerous genes, including those involved in autophagy, by methylating the U1 snRNP component MoSNP1. nih.gov

These findings collectively demonstrate that arginine methylation is a critical and dynamic regulatory mechanism that governs alternative splicing events across different organisms and in response to various cellular signals and environmental cues.

Involvement in Cellular Signaling Transduction Cascades

Arginine methylation is an integral part of numerous cellular signaling transduction cascades, influencing everything from signal initiation at the cell membrane to the regulation of downstream effectors in the cytoplasm and nucleus. nih.govoup.comresearchgate.net PRMTs can directly methylate key signaling proteins, thereby altering their activity, stability, and interactions with other components of the signaling pathway. researchgate.net

At the plasma membrane, PRMTs have been shown to interact with and modulate the activity of various receptors, including the B cell antigen receptor, epidermal growth factor receptor (EGFR), and interferon receptors. researchgate.net For example, PRMT1 activity is crucial for the early events in non-genomic estrogen receptor signaling, facilitating the interaction between SRC and focal adhesion kinase (FAK), which leads to the activation of the AKT signaling pathway. researchgate.net

In the cytoplasm, arginine methylation can influence major signaling pathways such as the RAS-ERK and Wnt signaling cascades. researchgate.netpnas.org PRMT5-mediated methylation of CRAF affects the RAS-ERK pathway. researchgate.net In the canonical Wnt signaling pathway, PRMT1 is essential for the sequestration of GSK3 into multivesicular bodies, a key step in the pathway's activation. pnas.org This process involves the arginine methylation of cytosolic proteins, which are then translocated into these organelles. pnas.org

Furthermore, arginine methylation can directly impact the phosphorylation of signaling proteins. The methylation of arginine residues within or near phosphorylation motifs can either promote or inhibit subsequent phosphorylation by kinases like AKT. researchgate.net For example, methylation of the tumor suppressor Smad4 on a specific arginine is required for its subsequent phosphorylation by GSK3 in the context of Wnt signaling. pnas.org

The DNA damage response (DDR) is another critical signaling pathway heavily regulated by arginine methylation. tandfonline.comnih.gov PRMTs methylate key DDR proteins such as p53 binding protein 1 (53BP1) and MRE11. researchgate.net The coactivator-associated arginine methyltransferase 1 (CARM1) plays a crucial role in the branch-point decision of the DDR pathway. CARM1 is required for the activation of genes involved in cell cycle arrest and DNA repair, but not for those involved in apoptosis. tandfonline.com This suggests that CARM1 activity can influence whether a cell with damaged DNA undergoes repair or programmed cell death. tandfonline.com

Arginine Methylation in Fundamental Cellular Processes

Arginine methylation is a fundamental post-translational modification that plays a crucial role in a variety of essential cellular processes. oup.com Its influence extends to the regulation of the cell cycle, ensuring the orderly progression through its different phases. nih.govoup.com

Regulation of Cell Cycle Progression

Arginine methylation is deeply implicated in the intricate regulation of cell cycle progression. nih.govoup.com This control is exerted through the methylation of key cell cycle regulators, including cyclins, cyclin-dependent kinases (CDKs), and transcription factors. researchgate.net

The E2F-1 transcription factor, a pivotal regulator of the G1/S phase transition, is a prominent example of a cell cycle protein whose activity is modulated by arginine methylation. nih.govembopress.org E2F-1 can be methylated by both PRMT1 and PRMT5, with each modification having opposing effects on its function. nih.gov Methylation by PRMT5 is associated with cell cycle progression, while methylation by PRMT1 promotes apoptosis. nih.gov This competitive methylation provides a sophisticated mechanism for balancing cell proliferation and cell death. The binding of cyclin A to E2F-1 favors methylation by PRMT5, thereby locking E2F-1 into its pro-proliferative mode. nih.gov

PRMTs also directly target core components of the cell cycle machinery. For instance, PRMT1 can methylate CDK4, which inhibits its binding to Cyclin D and consequently blocks cell cycle progression. researchgate.net Conversely, PRMT1 has been described as a positive regulator of the Cyclin E1 gene. biologists.com Furthermore, CDK inhibitors such as p21 are also targets of PRMTs, and their methylation can regulate their interaction with CDK-cyclin complexes. researchgate.net

During mitosis, arginine methylation is required for proper chromosome condensation and segregation. researchgate.net PRMT6-mediated methylation of histone H3 at arginine 2 (H3R2me2a) helps recruit Aurora B kinase to chromosomes, which is essential for the subsequent phosphorylation of histone H3 at serine 10 (H3S10), a hallmark of mitosis. researchgate.net Additionally, PRMT1 methylates the chromosomal passenger complex component INCENP, promoting its interaction with Aurora B kinase. researchgate.net

The inhibition of arginine methyltransferases has been shown to decrease the number of cell division cycles, further underscoring the requirement of this modification for cell cycle progression. wiley.com This regulatory role is critical for normal cell proliferation and its dysregulation is often implicated in diseases like cancer. embopress.org

Orchestration of DNA Damage Response and Repair Pathways

The stability of the genome is under constant threat from both internal and external sources, leading to various forms of DNA damage. Cells have evolved a complex network known as the DNA Damage Response (DDR) to detect and repair these lesions, ensuring cellular viability and preventing diseases such as cancer. nih.govnih.gov Arginine methylation has emerged as a critical PTM that helps orchestrate the DDR. exlibrisgroup.comnih.gov PRMTs can either directly methylate key DNA repair proteins or modify histones to regulate the expression and recruitment of DDR factors to the site of damage. nih.govresearchgate.net

Several key proteins in the DDR pathway are targeted by PRMTs, which modulates their function and the choice of repair pathway, such as homologous recombination (HR) or non-homologous end joining (NHEJ). researchgate.net

PRMT1 and its Role: PRMT1 is a major type I PRMT that has been shown to methylate several critical DDR proteins, including MRE11, 53BP1, and Flap endonuclease 1 (FEN1). nih.govresearchgate.net For instance, the methylation of the MRE11 nuclease complex by PRMT1 is essential for its function in the initial sensing and processing of DNA double-strand breaks (DSBs). The methylation of 53BP1, a key factor in the NHEJ repair pathway, within its glycine-arginine-rich (GAR) motif by PRMT1 is necessary for its DNA binding activity. usherbrooke.ca PRMT1 also enhances the stability of FEN1, a crucial enzyme in base excision repair (BER) and the processing of Okazaki fragments during replication. nih.gov

PRMT5 in DNA Repair: PRMT5, the primary type II PRMT, also plays a fundamental role in the DDR. researchgate.netresearchgate.net It has been shown to methylate the tumor suppressor p53, affecting its target gene selection. frontiersin.org Furthermore, PRMT5 methylates and stabilizes 53BP1, promoting NHEJ repair and enhancing cell survival following DNA damage. nih.gov The activity of PRMT5 itself is regulated; for example, Src kinase-mediated phosphorylation can inhibit its function, thereby blocking NHEJ repair and leading to cell death in the face of extensive DNA damage. nih.gov

CARM1 (PRMT4) in Cell Fate Decision: Coactivator-associated arginine methyltransferase 1 (CARM1/PRMT4) is involved in the decision-making process between cell cycle arrest/repair and apoptosis (programmed cell death). tandfonline.com Upon DNA damage, CARM1 is required for the activation of genes involved in the cell cycle arrest branch of the p53 pathway, such as p21. tandfonline.com It does this by methylating coactivators and histones, which facilitates the recruitment of other factors like BRCA1 to the promoters of target genes, thereby promoting cell survival and DNA repair. tandfonline.com

Table 1: Arginine Methylation of Key DNA Damage Response Proteins

| Methylated Protein | Methylated by | Functional Outcome of Methylation | Repair Pathway(s) Involved |

|---|---|---|---|

| MRE11 | PRMT1 | Essential for nuclease complex function in sensing and processing DSBs. researchgate.net | HR, NHEJ |

| 53BP1 | PRMT1, PRMT5 | Required for DNA binding activity; protein stabilization. usherbrooke.canih.gov | NHEJ |

| FEN1 | PRMT1 | Enhances protein stability. nih.gov | BER, Replication |

| p53 | PRMT5 | Modulates target gene selection. frontiersin.org | Cell Cycle Arrest, Apoptosis |

| hnRNPUL1 | PRMT1 | Mediates interaction with NBS1 and recruitment to DSBs. nih.gov | HR |

Developmental and Differentiation Programs

Arginine methylation is a vital regulatory mechanism in organismal development and the differentiation of cells into specialized types. nih.gov PRMTs and their modifications on histone and non-histone proteins influence gene expression patterns that define cell identity and function. nih.govfrontiersin.org This regulation is critical in processes ranging from early embryonic development to the specification of individual tissues. nih.govresearchgate.net

The germline, which gives rise to sperm and eggs, requires stringent regulation to ensure the faithful transmission of genetic information to the next generation. Arginine methylation plays a guardian role in this process. embopress.org

PRMT5's Essential Role: In mouse models, PRMT5 is indispensable for the survival and proliferation of primordial germ cells (PGCs), the embryonic precursors to gametes. embopress.org The conditional knockout of Prmt5 in the germline leads to increased DNA damage and apoptosis of PGCs. embopress.org This is partly due to PRMT5's role in silencing transposable elements through histone arginine methylation (H2A/H4R3me2s). embopress.org PRMT5 also methylates Piwi proteins, which are central to the piRNA pathway that suppresses transposons in the germline. nih.gov

PRMT1 in Spermatogenesis: PRMT1 is also crucial for male germline development. nih.govnih.gov It is highly expressed in spermatogonia (the mitotic precursors of sperm) and is essential for their establishment and maintenance. nih.govnih.gov PRMT1-catalyzed methylation of histone H4 at arginine 3 (H4R3me2a) helps to establish a specific transcriptional landscape required for proper spermatogonial development. nih.gov

Sm Protein Methylation: In Drosophila, the methylation of Sm proteins (core components of the spliceosome) is required for multiple stages of germ cell development. biologists.com This modification, carried out by a PRMT5-containing complex, is essential for the proper localization of factors needed for PGC formation and for subsequent germ cell migration and differentiation. biologists.com

Arginine methylation contributes to the differentiation programs of various somatic tissues by controlling the expression of lineage-specific genes.

Myeloid Differentiation: During the differentiation of myeloid cells (a class of white blood cells), arginine methylation of histones acts as a form of epigenetic memory. nih.gov For example, retinoid-induced differentiation is associated with an increase in H4R3 methylation on key gene regulatory regions before transcription begins, priming the chromatin for activation. nih.gov Overexpression of PRMT1 enhances this response, while its inhibition attenuates it. nih.gov

Muscle Differentiation: Both PRMT4 (CARM1) and PRMT5 are required for skeletal muscle differentiation, but they act at different stages. nih.govbiologists.com PRMT5 is involved in promoting early gene expression, whereas CARM1 facilitates chromatin remodeling for late gene expression. nih.gov

Neural Development: PRMTs are highly expressed in the central nervous system and are essential for the development of neurons, astrocytes, and oligodendrocytes. researchgate.netnih.gov PRMT1, for example, regulates the functions of these major neural cell types. researchgate.net

T-Cell Differentiation: In the immune system, the differentiation of T cells is regulated by arginine methylation. Key transcription factors and components of the T-cell receptor signaling machinery are methylated, and the extent of this methylation changes as the cells are stimulated to differentiate. nih.gov

Table 2: Role of PRMTs in Development and Differentiation

| PRMT | Developmental Context | Key Substrates/Targets | Functional Consequence |

|---|---|---|---|

| PRMT1 | Spermatogenesis | Histone H4 (H4R3) | Establishes transcriptional homeostasis in spermatogonia. nih.gov |

| PRMT1 | Myeloid Differentiation | Histone H4 (H4R3) | Primes gene promoters for activation, providing transcriptional memory. nih.gov |

| PRMT4 (CARM1) | Muscle Differentiation | Chromatin Remodelers | Facilitates late gene expression programs. nih.gov |

| PRMT5 | Germline Development | Histones (H2A/H4R3), Piwi proteins, Sm proteins | Suppresses transposons, ensures genomic integrity, required for PGC survival. nih.govembopress.org |

| PRMT5 | Muscle Differentiation | Histone H3 (H3R8) | Promotes early gene expression programs. biologists.com |

| PRMT5 | Embryonic Stem Cells | Pluripotency-associated genes | Regulates the expression of genes related to pluripotency and differentiation. nih.gov |

Methodological Advancements and Chemical Probes in Methylated Arginine Research

Advanced Analytical Techniques for Methylarginine (B15510414) Profiling and Detection

The accurate detection and quantification of various methylated arginines, such as asymmetric dimethylarginine (ADMA), symmetric dimethylarginine (SDMA), and N(G)-monomethylarginine (NMMA), are crucial for understanding their physiological and pathological roles. researchgate.net A range of analytical methods has been developed, each with its own advantages and limitations.

Historically, methods such as enzyme-linked immunosorbent assays (ELISA) have been used. nih.govsemanticscholar.org While ELISAs can be effective, they have sometimes shown cross-reactivity, for instance with SDMA when targeting ADMA. semanticscholar.org Chromatographic techniques have emerged as more specific and reliable alternatives.

High-performance liquid chromatography (HPLC) coupled with fluorescence detection has been a common approach, often requiring derivatization of the analytes with agents like o-phthaldialdehyde. nih.govoup.com However, these derivatives can be unstable, and the methods can have long analysis times to ensure the separation of isomers like ADMA and SDMA. oup.com Gas chromatography-mass spectrometry (GC-MS) has also been employed, but it typically involves extensive sample preparation, including multiple extraction and derivatization steps. nih.govoup.com

Currently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the quantification of methylated arginines. researchgate.netoup.com This technique offers high selectivity and sensitivity, allowing for the differentiation of isomers without necessarily requiring extensive chromatographic separation. oup.com Modern LC-MS/MS methods often utilize techniques like hydrophilic interaction liquid chromatography (HILIC) and can simultaneously quantify multiple arginine metabolites. nih.govnih.gov The use of stable-isotope labeled internal standards in these methods ensures high precision and accuracy. researchgate.net These advanced mass spectrometric methods have been successfully applied to analyze methylated arginines in various biological matrices, including plasma, urine, and tissue homogenates. semanticscholar.orgscirp.org

Table 1: Comparison of Analytical Techniques for Methylarginine Detection

| Technique | Principle | Advantages | Disadvantages | Citations |

|---|---|---|---|---|

| ELISA | Immunoassay using specific antibodies. | High throughput, relatively inexpensive. | Potential for cross-reactivity, lower specificity. | nih.govsemanticscholar.org |

| HPLC-Fluorescence | Chromatographic separation followed by fluorescence detection after derivatization. | Good sensitivity. | Derivatization can be complex, derivatives may be unstable, long run times. | nih.govoup.com |

| GC-MS | Gas chromatographic separation followed by mass spectrometric detection. | High resolution. | Requires extensive sample derivatization and extraction. | nih.govoup.com |

| LC-MS/MS | Liquid chromatographic separation coupled with tandem mass spectrometry. | High specificity, sensitivity, and accuracy; can differentiate isomers; allows for simultaneous quantification of multiple analytes. | Higher equipment cost. | researchgate.netoup.comnih.govnih.gov |

Synthetic Strategies for (5R)-5-methyl-L-arginine and Analogues as Research Tools

The availability of synthetic methylated arginine analogues is fundamental for probing the mechanisms of enzymes like nitric oxide synthases (NOS) and protein arginine methyltransferases (PRMTs). The synthesis of these molecules, particularly with specific stereochemistry like this compound, presents significant chemical challenges.

The stereospecific synthesis of C5 methylated L-arginine analogues, including the (5R) diastereomer, has been achieved to serve as molecular tools for investigating enzymes such as nitric oxide synthase (NOS). acs.orgnih.gov One reported approach utilizes a modified photolysis procedure. acs.orgnih.gov This method involves the irradiation of specific diacylperoxide precursors at 254 nm, which allows for the generation of the desired unnatural amino acids in good yields. acs.orgnih.gov This enantioselective strategy is crucial as the biological effects of these analogues are often dependent on their precise three-dimensional structure. The synthesis of these specific compounds provides valuable probes to explore the steric and stereochemical limits of enzyme active sites. nih.gov For example, these synthetic analogues have been used to study the binding and catalytic activity of inducible NOS (iNOS), offering insights into the enzyme's mechanism. acs.orgnih.govsemanticscholar.org

Chemoenzymatic and purely biosynthetic methods offer powerful alternatives for the production of modified arginines and related molecules. These approaches leverage the high selectivity of enzymes to achieve specific chemical transformations that can be difficult to control through purely chemical means.

For instance, chemoenzymatic strategies have been successfully employed to synthesize arginine-based surfactants. nih.govacademie-sciences.fr These methods may involve a two-step process, starting with the enzymatic preparation of an arginine ester derivative, followed by lipase-catalyzed acylation. academie-sciences.fr Papain has also been used in the synthesis of bis(Args), which are gemini (B1671429) cationic surfactants derived from arginine. nih.gov Furthermore, chemoenzymatic approaches have been developed for the synthesis of S-adenosyl-L-methionine (SAM) analogs, which are crucial cofactors for methyltransferases. nih.gov This can be achieved using enzymes like halogenases, and the resulting SAM analogs can be used in situ for enzymatic methylation reactions catalyzed by PRMTs. nih.gov

On the biosynthetic front, researchers have elucidated the pathways for the creation of modified arginines in microorganisms. A notable example is the biosynthesis of β-methylarginine in Streptomyces arginensis. nih.gov This process involves a coupled reaction catalyzed by an aspartate aminotransferase (ArgM) and a SAM-dependent methyltransferase (ArgN). nih.gov ArgM first converts L-arginine to 5-guanidino-2-oxopentanoic acid, which is then methylated by ArgN. nih.gov Subsequently, ArgM catalyzes a second transamination to produce β-methylarginine. nih.gov Understanding these natural synthetic pathways can pave the way for producing rare and bioactive amino acids through enzymatic conversion or in engineered organisms. nih.gov

Enantioselective Chemical Synthesis Approaches

Design and Application of Small Molecule Inhibitors and Modulators of PRMTs

Protein arginine methyltransferases (PRMTs) are a family of enzymes that catalyze the transfer of methyl groups from S-adenosylmethionine (SAM) to arginine residues in proteins. nih.gov The dysregulation of PRMT activity is linked to various diseases, making them important therapeutic targets. nih.govnih.gov The development of small molecule inhibitors and modulators is a key strategy for studying the function of PRMTs and for potential therapeutic intervention. nih.govresearchgate.net

A major strategy in designing PRMT inhibitors is to create molecules that compete with either the protein substrate or the cofactor, SAM.

Substrate Mimics: These inhibitors are designed to resemble the arginine side chain and bind to the substrate-binding pocket of the PRMT. The amidine group, which is planar and basic, can effectively mimic the guanidino group of arginine. rsc.org Furamidine is an example of a diamidine-containing compound identified as a PRMT1 inhibitor that acts as a substrate-competitive inhibitor. rsc.org Another approach involves creating bisubstrate inhibitors that link a substrate peptide sequence to a part of the SAM structure. nih.gov These bivalent molecules can exhibit enhanced potency and selectivity for specific PRMTs. nih.gov

Cofactor-Competitive Inhibitors: These molecules are designed to bind to the SAM-binding pocket, preventing the natural cofactor from accessing the enzyme. Early examples include SAM analogs like S-adenosylhomocysteine (SAH) and sinefungin. tandfonline.com More recent efforts have focused on developing potent and selective SAM-competitive inhibitors. nih.gov For example, LLY-283 is a nucleoside analog that acts as a potent and selective SAM-competitive inhibitor of PRMT5. tandfonline.comnih.gov Developing these inhibitors can be challenging due to the high intracellular concentrations of SAM and the polar nature of the SAM-binding pocket. nih.gov

Table 2: Examples of PRMT Inhibitors

| Inhibitor Type | Example Compound | Target PRMT | Mechanism of Action | Citations |

|---|---|---|---|---|

| Substrate Mimic | Furamidine | PRMT1 | Competes with the arginine substrate. | rsc.org |

| Bisubstrate Inhibitor | AH237 | CARM1, PRMT5 | Binds to both substrate and cofactor binding sites. | nih.gov |

| Cofactor-Competitive | LLY-283 | PRMT5 | Competes with the cofactor SAM. | tandfonline.comnih.gov |

| Allosteric Regulator | SGC6870 ((R)-2) | PRMT6 | Binds to an induced allosteric pocket. | acs.org |

| Allosteric Regulator | SGC707 (4) | PRMT3 | Binds to a novel allosteric site. | acs.org |

Allosteric Regulators and Mechanism-Based Probes

Beyond competitive inhibition at the active site, other strategies have been developed to modulate PRMT activity and to probe their function.

Allosteric Regulators: These inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that inhibits its catalytic activity. rsc.org This approach can offer higher selectivity compared to active site inhibitors. For instance, potent and selective allosteric inhibitors have been discovered for PRMT3 and PRMT6. acs.orgacs.org These inhibitors bind to unique, induced allosteric pockets, providing a novel mechanism for PRMT inhibition. acs.orgnih.gov The discovery of allosteric sites opens up new avenues for designing highly specific PRMT modulators. rsc.org

Mechanism-Based Probes: These are chemical tools designed to study the activity and regulation of PRMTs. Activity-based probes (ABPs) are one such tool. They are designed to covalently modify the active site of a specific enzyme, allowing for its detection and characterization. nih.gov For example, fluorescently labeled peptide substrates have been created to monitor the binding and catalytic activity of PRMT1 in real-time. nih.gov These probes are invaluable for investigating the kinetic mechanisms of PRMTs and for identifying factors that regulate their activity in response to cellular signals. nih.govnih.gov Photoaffinity probes based on the SAM structure have also been developed to covalently label SAM-binding proteins upon UV irradiation, aiding in the identification and study of these enzymes. researchgate.net

Structural Biology of PRMTs and Methylated Arginine-Interacting Proteins

The structural elucidation of PRMTs and the proteins that recognize methylated arginine is fundamental to understanding their function and for designing targeted therapeutics. nih.govnih.gov These studies reveal the architectural details of catalytic sites, substrate-binding pockets, and the conformational changes that occur during the enzymatic cycle. nih.govfrontiersin.org The nine human PRMTs are built around a conserved catalytic core, which includes a Rossmann fold for binding the cofactor S-adenosylmethionine (SAM) and a β-barrel domain involved in substrate binding. nih.gov Structural differences between the types of PRMTs, which dictate their product specificity—producing monomethylarginine (MMA), asymmetric dimethylarginine (ADMA), or symmetric dimethylarginine (SDMA)—are of significant interest. nih.govnih.gov

X-ray Crystallography and Cryo-EM for Enzyme-Substrate Complexes

X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful techniques for determining the high-resolution three-dimensional structures of biological macromolecules. nih.govncl.ac.uk These methods have been instrumental in visualizing PRMTs in various states: alone (apo), bound to cofactors like S-adenosyl-L-homocysteine (SAH), or complexed with substrate peptides and inhibitors. nih.govacs.org

Key Findings from Structural Studies (General):

PRMT Dimerization: Crystal structures have shown that many PRMTs, such as PRMT1 and PRMT3, require dimerization for catalytic activity. acs.org

PRMT5 Complexes: The structure of PRMT5, a type II enzyme, reveals a distinct hetero-octameric complex with its partner protein MEP50, which is crucial for its stability and activity. nih.govpdbj.org Cryo-EM has been successfully used to solve the structure of the human PRMT5:MEP50 complex at near-atomic resolution, demonstrating its utility for large, dynamic protein assemblies. nih.govosti.govbiorxiv.org

Inhibitor Binding: Co-crystal structures of PRMTs with various inhibitors have elucidated different binding modes, including competition with the SAM cofactor or the arginine substrate, and allosteric inhibition. nih.gov For instance, the crystal structure of PRMT5 with an allosteric inhibitor revealed a novel binding pocket that is not present in the enzyme's canonical state. nih.gov

| Technique | Target | Key Structural Insights | Resolution |

| X-ray Crystallography | Rat PRMT3 core with AdoHcy | Revealed a two-domain structure and a potential common catalytic mechanism for PRMTs. researchgate.net | 2.0 Å |

| X-ray Crystallography | Human PRMT5:MEP50 with AdoMet analog | Elucidated the hetero-octameric assembly and allosteric effects of MEP50 on cofactor and substrate binding. pdbj.org | N/A |

| X-ray Crystallography | TbPRMT1 ENZ-PRO complex | Provided the structural basis for the activation of a catalytically dead prozyme. acs.org | 2.4 Å |

| Cryo-EM | Human PRMT1 oligomer | Revealed a novel helical polymer structure, highlighting interfaces crucial for self-assembly and function. nih.govmdpi.com | 3.68 Å |

| Cryo-EM | Human PRMT5:MEP50 complex | Confirmed the hetero-octameric assembly and showed well-resolved density for a bound inhibitor. nih.govbiorxiv.org | 3.7 Å |

Computational Modeling and Molecular Dynamics Simulations

Computational methods, including molecular modeling and molecular dynamics (MD) simulations, complement experimental techniques by providing insights into the dynamic nature of PRMTs and their interactions. These approaches are used to predict binding modes of ligands, understand the catalytic mechanisms, and explore the conformational landscape of these enzymes.

Quantum mechanical/molecular mechanical (QM/MM) MD simulations have been employed to study the methylation reactions catalyzed by PRMTs. nih.govacs.org For example, simulations of PRMT5 have suggested an energetic preference for the sequence of methylation events leading to SDMA and have estimated the free energy barriers for these methyl transfers. nih.govacs.orgosti.gov MD simulations have also been crucial in understanding how mutations affect PRMT product specificity and in designing novel inhibitors. nih.gov For instance, simulations helped explain how specific mutations in PRMT1 could shift its product output from exclusively ADMA to include SDMA. nih.gov

Applications of Computational Studies in PRMT Research:

Mechanism of Catalysis: QM/MM simulations have been used to model the SN2 transition state of the methyl transfer reaction, identifying key residues like a conserved glutamate (B1630785) that acts as a general base. nih.gov

Product Specificity: MD simulations have helped to elucidate the roles of active site residues, such as Met48 and His293 in PRMT1, in determining whether ADMA or SDMA is produced. nih.gov

Inhibitor Design: Virtual screening and molecular docking are used to identify potential new inhibitors, which can then be validated experimentally. MD simulations further refine the understanding of how these inhibitors bind and their potential for selectivity.

Biophysical Techniques for Ligand Binding and Conformational Analysis

A variety of biophysical techniques are essential for characterizing the binding of ligands (substrates, inhibitors, cofactors) to PRMTs and for analyzing the conformational changes that result from these interactions. These methods provide quantitative data on binding affinity, kinetics, and thermodynamics.

Commonly Used Biophysical Methods:

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS). It is considered a gold-standard method for confirming direct binding and determining affinity.

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that monitors binding events in real-time by detecting changes in mass on a sensor surface. It is used to determine the kinetics of binding and dissociation (kon and koff rates) as well as affinity (Kd).

Thermal Shift Assays (Differential Scanning Fluorimetry): This technique measures the change in the thermal stability of a protein upon ligand binding. It is often used in a high-throughput format to screen for compound binding.

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): This bead-based immunoassay is frequently used to measure PRMT enzyme activity and inhibition in a high-throughput screening context.

These techniques are often used in combination to validate findings and build a comprehensive picture of ligand-protein interactions. For example, a compound identified in a high-throughput screen might be validated for direct binding using SPR or a thermal shift assay, with its affinity and thermodynamics then precisely measured by ITC.

Model Systems and Experimental Paradigms in 5r 5 Methyl L Arginine and Arginine Methylation Studies

In Vitro Biochemical Assays and Recombinant Protein Systems

In vitro biochemical assays are fundamental for characterizing the enzymatic activity of protein arginine methyltransferases (PRMTs) and for screening potential inhibitors. mdanderson.orgrsc.org These assays typically utilize recombinant PRMT enzymes and specific substrates to measure the transfer of a methyl group from a donor molecule, usually S-adenosyl-L-methionine (SAM), to an arginine residue on the substrate. mdanderson.orgrsc.org

A common method involves the use of radiolabeled SAM, where the incorporation of the radioactive methyl group into the substrate is quantified. mdanderson.orgacs.org The reaction mixture, containing the recombinant PRMT, substrate (such as histones or specific peptides like GST-GAR), and radiolabeled SAM, is incubated, and the reaction is then stopped. mdanderson.org The proteins are subsequently separated by SDS-PAGE, transferred to a membrane, and the radioactivity is detected by autoradiography. mdanderson.org

Non-radioactive methods, such as AlphaLISA assays, have also been developed for high-throughput screening of PRMT inhibitors. mdpi.com These assays are based on the detection of the methylated product using specific antibodies and a chemiluminescent signal. mdpi.comacs.org

Recombinant protein systems, often using baculovirus expression in insect cells (e.g., Sf9 cells) or bacterial expression systems (e.g., E. coli), are crucial for producing the purified PRMTs and substrates required for these assays. activemotif.comjove.comactivemotif.com These systems allow for the generation of large quantities of active enzymes for kinetic studies, inhibitor screening, and structural analyses. activemotif.comnih.gov

Table 1: Common Components and Techniques in In Vitro Arginine Methylation Assays

| Component/Technique | Description | Purpose |

| Recombinant PRMTs | Purified protein arginine methyltransferases produced in expression systems like E. coli or insect cells. activemotif.comjove.comactivemotif.com | To catalyze the methylation reaction in a controlled environment. |

| Substrates | Proteins or peptides containing arginine residues that can be methylated by PRMTs (e.g., histones, GST-GAR). mdanderson.orgactivemotif.com | To serve as the target for the methylation reaction. |

| S-adenosyl-L-methionine (SAM) | The methyl donor molecule in the methylation reaction. mdanderson.org | To provide the methyl group that is transferred to the arginine residue. |

| Radiolabeling | Use of radioactively labeled SAM (e.g., [³H]-SAM) to track the methylation event. mdanderson.orgacs.org | To quantify the extent of methylation. |

| SDS-PAGE and Autoradiography | Techniques to separate proteins by size and visualize the radiolabeled methylated products. mdanderson.org | To detect and quantify the methylated substrate. |

| AlphaLISA/AlphaScreen | Non-radioactive, bead-based immunoassay technology. mdpi.com | For high-throughput screening of PRMT inhibitors. |

Mammalian Cell Culture Models for Investigating Cellular Functions

Mammalian cell culture provides an invaluable system for studying the cellular roles of arginine methylation and the effects of compounds like (5R)-5-methyl-L-arginine in a more biologically relevant context than in vitro assays. nih.govd-nb.info Various cell lines, such as human osteosarcoma (U2OS) cells, human embryonic kidney (HEK293) cells, and mantle cell lymphoma (MCL) cell lines, are utilized depending on the specific research question. biorxiv.orgbiorxiv.orgnih.gov

In these models, researchers can investigate a wide array of cellular processes influenced by arginine methylation, including:

Gene expression and transcription: Arginine methylation of histones and transcription factors can modulate gene activity. biorxiv.orgembopress.org

RNA processing: Methylation of RNA-binding proteins affects pre-mRNA splicing and other aspects of RNA metabolism. nih.govbiorxiv.org

Signal transduction: Arginine methylation plays a role in various signaling pathways. nih.gov

DNA damage response: The response to DNA damage can be influenced by the methylation of key proteins. biorxiv.orgembopress.org

Techniques such as stable isotope labeling with amino acids in cell culture (SILAC) coupled with mass spectrometry can be used to identify protein-protein interactions that are dependent on arginine methylation. biorxiv.orgbiorxiv.org Furthermore, the effects of overexpressing or knocking down specific PRMTs can be studied to elucidate their functions. biorxiv.org The introduction of PRMT inhibitors, including potentially this compound, allows for the examination of the consequences of blocking arginine methylation on cellular viability, proliferation, and other functions. nih.gov

Table 2: Applications of Mammalian Cell Culture in Arginine Methylation Research

| Application | Description | Key Findings |

| Investigating Protein-Protein Interactions | Using techniques like co-immunoprecipitation and SILAC-mass spectrometry to identify proteins that interact with PRMTs or methylated substrates. biorxiv.orgbiorxiv.org | Identification of DDX5 as a PRMT5-interacting protein, revealing a role in R-loop resolution. biorxiv.orgembopress.org |

| Studying Cellular Processes | Examining the effects of PRMT inhibition or genetic manipulation on processes like gene expression, RNA splicing, and DNA damage response. nih.govbiorxiv.orgembopress.org | PRMT5-mediated methylation of DDX5 is crucial for preventing the accumulation of R-loops and subsequent DNA damage. embopress.org |

| Evaluating Inhibitor Efficacy | Testing the ability of small molecule inhibitors to block PRMT activity in a cellular context and assessing the impact on cell viability and proliferation. nih.gov | The PRMT5 inhibitor EPZ015666 inhibits the methylation of SmD3 and leads to cell death in mantle cell lymphoma cell lines. nih.gov |

Genetically Engineered and Knockout Models in Non-Human Organisms

To understand the physiological importance of arginine methylation in a whole-organism context, researchers utilize genetically engineered and knockout models, primarily in mice. mdpi.comnih.govnih.gov These models allow for the investigation of the roles of specific PRMTs in development, health, and disease.

Creating knockout mice, where a specific PRMT gene is deleted, has revealed that some PRMTs are essential for embryonic development, as their absence is lethal. mdpi.com For instance, whole-body knockout of PRMT1 or PRMT5 in mice results in embryonic lethality. mdpi.com To overcome this, tissue-specific knockout models have been developed to study the function of these essential PRMTs in specific cell types or organs. mdpi.com

These in vivo models have been instrumental in linking PRMTs to a variety of biological processes and diseases, including:

Neuromuscular function and diseases: Knockout of PRMT8 in mice leads to muscle atrophy. mdpi.com

Cancer: Genetically engineered mouse models have been used to study the role of PRMTs in the development and progression of cancers like hepatocellular carcinoma. researchgate.net

Metabolic diseases: The role of PRMTs in regulating metabolism has been investigated using knockout animals. mdpi.com

Inflammatory responses: Transgenic mice overexpressing PRMT6 have been used to study its role in inflammation. wiley.com

Table 3: Examples of Genetically Engineered and Knockout Models in Arginine Methylation Research

| Model Organism | Genetic Modification | Research Focus | Key Findings |

| Mouse | Whole-body PRMT1 knockout | Embryonic development | PRMT1 is essential for early embryonic development. mdpi.com |

| Mouse | Whole-body PRMT5 knockout | Embryonic development | PRMT5 is critical for embryonic development. mdpi.com |

| Mouse | PRMT8 knockout | Neuromuscular function | Loss of PRMT8 results in muscle atrophy and neuromuscular junction defects. mdpi.com |

| Mouse | Snd1 knockout and Tudor domain-mutated knock-in | Hepatocellular carcinoma | Both Snd1 knockout and Tudor domain mutation confer resistance to chemically induced liver cancer. researchgate.net |

| Mouse | PRMT6 overexpression (transgenic) | Inflammation | PRMT6 can enhance inflammatory responses. wiley.com |

Ex Vivo Organ and Tissue Perfusion Models for Metabolic Studies

Ex vivo organ and tissue perfusion models bridge the gap between in vitro/cell culture studies and in vivo experiments. nih.govtno-pharma.com These systems involve maintaining the viability and physiological function of an isolated organ or tissue outside of the body by perfusing it with a nutrient-rich solution. nih.govtno-pharma.com This allows for detailed metabolic studies under controlled conditions that more closely mimic the in vivo environment. tno-pharma.com

In the context of arginine metabolism, ex vivo models, such as perfused pig lungs, have been used to investigate the effects of various conditions on the L-arginine/nitric oxide (NO) pathway. nih.govscholaris.ca Researchers can measure the concentrations of L-arginine, its metabolites (like L-citrulline and L-ornithine), and related compounds such as asymmetric dimethylarginine (ADMA) in the tissue and perfusate. nih.gov

These models are particularly useful for:

Studying metabolic pathways: Elucidating the balance between different enzymes that metabolize L-arginine, such as nitric oxide synthase (NOS) and arginase. nih.gov

Investigating the effects of interventions: Assessing the impact of therapeutic agents or preservation techniques on organ metabolism. nih.gov For example, the effects of ex vivo lung perfusion (EVLP) itself on L-arginine metabolism have been studied. nih.gov

Pharmacokinetic studies: Evaluating the metabolism and clearance of drugs under more realistic physiological conditions. tno-pharma.com

While direct studies involving this compound in these specific models are not extensively documented in the provided context, the established use of these systems for studying arginine metabolism suggests their potential applicability for investigating the metabolic fate and effects of this compound on organ function.

Table 4: Applications of Ex Vivo Organ Perfusion in Arginine Metabolism Research

| Model System | Research Question | Key Parameters Measured | Findings |

| Perfused Pig Lungs | Effect of ex vivo lung perfusion (EVLP) on L-arginine/NO metabolism. nih.gov | NOx, L-arginine, L-citrulline, L-ornithine, ADMA, arginase and NOS expression. nih.gov | EVLP led to decreased NO products and a shift towards arginase activity. nih.gov |